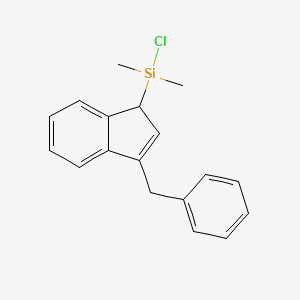
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is a chemical compound with the molecular formula C18H19ClSi. It is a silane derivative, characterized by the presence of a benzyl group attached to an indene moiety, along with a chloro and two methyl groups attached to silicon. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane typically involves the reaction of 3-benzyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Catalyst: Transition metal catalysts such as palladium or platinum complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the indene moiety can lead to the formation of indane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane, while oxidation with m-CPBA can produce (3-Benzyl-1H-inden-1-yl)(dimethylsilanol).
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicine, silane compounds are investigated for their potential use in developing new pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane
- (3-Benzyl-1H-inden-1-yl)(dimethylsilanol)
- (3-Benzyl-1H-inden-1-yl)(dimethylthio)silane
Uniqueness
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is unique due to the presence of the chloro group, which provides a versatile handle for further functionalization
Eigenschaften
CAS-Nummer |
357607-87-5 |
|---|---|
Molekularformel |
C18H19ClSi |
Molekulargewicht |
298.9 g/mol |
IUPAC-Name |
(3-benzyl-1H-inden-1-yl)-chloro-dimethylsilane |
InChI |
InChI=1S/C18H19ClSi/c1-20(2,19)18-13-15(12-14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-11,13,18H,12H2,1-2H3 |
InChI-Schlüssel |
BUXNGAKUVHZPIG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


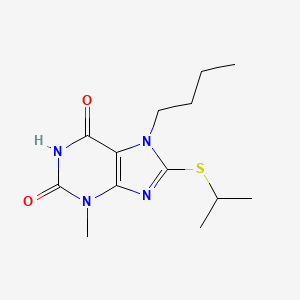
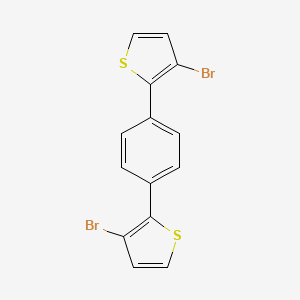
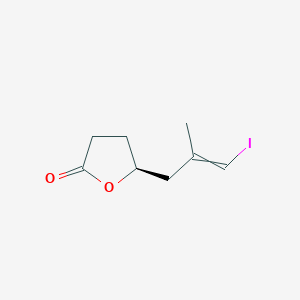
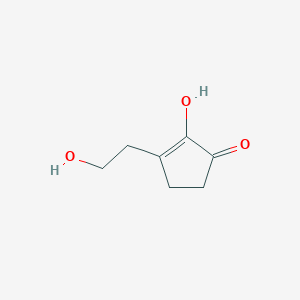
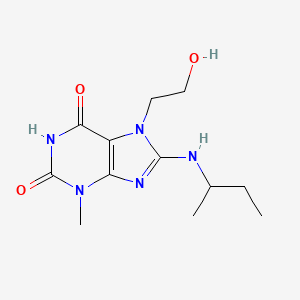
methanone](/img/structure/B14249344.png)
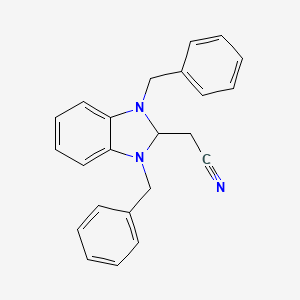
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
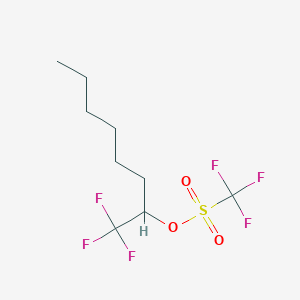
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
